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Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

Cat. No.: B127128

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is a heterocyclic organic
compound with the chemical formula CeHaN20.[1][2] Its structure, featuring a pyridine N-oxide
ring substituted with a nitrile group, makes it a subject of interest in medicinal chemistry and
materials science. This technical guide provides a comprehensive overview of the analytical
techniques and experimental data integral to the elucidation of its molecular structure. The
methodologies detailed herein are crucial for the characterization of novel compounds in drug
discovery and development.

Synthesis of Nicotinonitrile 1-oxide

The synthesis of Nicotinonitrile 1-oxide is typically achieved through the oxidation of
nicotinonitrile. A common laboratory-scale procedure involves the following steps:

Experimental Protocol: Synthesis

Materials:
¢ Nicotinonitrile

e Hydrogen peroxide (30% solution)
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e Sulfuric acid

e A suitable catalyst, such as silicomolybdic acid or phosphotungstic acid[3][4][5]

e Water

Procedure:

 In areaction flask, nicotinonitrile is dissolved in water containing a catalytic amount of
sulfuric acid and the chosen catalyst.[3][4][5]

e The mixture is heated to a temperature between 75-95 °C.[3][4][5]

* 30% hydrogen peroxide is added dropwise to the heated solution over a period of 10-18
hours, maintaining the reaction temperature.[3][4][5]

» After the addition is complete, the reaction mixture is stirred at the same temperature for an
additional 6-8 hours to ensure the completion of the oxidation.[5]

e The reaction mixture is then cooled to below 15 °C, allowing the product to precipitate.[5]

o The solid product is collected by filtration, washed with cold water, and dried to yield
Nicotinonitrile 1-oxide.[3][4][5]

The logical workflow for the synthesis is depicted in the following diagram:

Stir for 6-8 hours }—V

Cool to <15 °C }—V

Dissolve Nicotinonitrile, o . . AP q
Catalyst, and Sulfuric Acid in Water H Heat to 75-95 °C }—V’ Add H202 dropwise }—V Filter and Dry }—V Nicotinonitrile 1-oxide

Click to download full resolution via product page

Synthesis Workflow Diagram

Spectroscopic and Spectrometric Characterization

The structural elucidation of Nicotinonitrile 1-oxide relies on a combination of spectroscopic
and spectrometric techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for Nicotinonitrile 1-oxide is not readily available in the
searched literature, data for the closely related compound, nicotinic acid N-oxide, can provide
valuable comparative insights into the expected chemical shifts.

Table 1: Comparative *H and 3C NMR Data of Nicotinic Acid N-Oxide

1H NMR (DMSO-ds, ) ] o Coupling Constant
emical Shift (ppm ultiplicity
Ch | Shift ( ) Multiplicit
500 MHz) (J, H2)
Ar-H 7.53-7.55 dd 6.8,7.5
Ar-H 7.76-7.78 d 8
Ar-H 8.42-8.44 dd 0.7,6.4
Ar-H 8.48 S

13C NMR (DMSO-des, _ _
Chemical Shift (ppm)

125 MHz)

Ar-C 126.1
Ar-C 127.2
Ar-C 131.1
Ar-C 139.4
Ar-C 142.6
Ar-C 164.7

Data obtained for
Nicotinic Acid N-
Oxide.[6]

Sample Preparation:

» Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.qg.,
DMSO-ds, CDCIs) in an NMR tube.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b127128?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/JhfumaHnzru
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Ensure the sample is fully dissolved to obtain a homogeneous solution.
Instrumental Parameters (Typical for a 500 MHz Spectrometer):
e 1HNMR:
o Pulse Program: Standard single-pulse experiment.
o Number of Scans: 16-64, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.
e 1BC NMR:
o Pulse Program: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.

Dissolve Sample

> i » ire 1 13
T Place in NMR Spectrometer Acquire 'H and 3C Spectra Process and Analyze Data

Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in Nicotinonitrile
1-oxide. The spectrum would be expected to show characteristic peaks for the C=N stretch,
the N-O stretch, and aromatic C-H and C=C vibrations.

Table 2: Expected FTIR Absorption Bands for Nicotinonitrile 1-oxide
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Expected Wavenumber

Functional Group Intensity
(cm~)

Aromatic C-H Stretch 3100-3000 Medium

C=N Stretch 2240-2220 Medium

Aromatic C=C Stretch 1600-1450 Medium

N-O Stretch 1300-1200 Strong

Aromatic C-H Bend 900-675 Strong

Note: These are general ranges and the exact positions can vary.
Sample Preparation:

e Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Grind Sample with KBr »| Press into a Pellet »| Acquire FTIR Spectrum [—» Identify Functional Groups

Click to download full resolution via product page

FTIR Experimental Workflow

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Nicotinonitrile 1-oxide (CesHaN20), the expected molecular ion peak [M]*
would be at an m/z of approximately 120.11.

Table 3: Predicted Mass Spectrometry Data for Nicotinonitrile 1-oxide

lon m/z (Expected) Possible Identity
[M]*+ 120 Molecular lon
[M-O]* 104 Loss of Oxygen
[M-CNJ* 94 Loss of Nitrile Group
[CsHaN]* 78 Pyridyl Cation

Sample Introduction:

o Adilute solution of the sample is introduced into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

lonization:

» Electron lonization (EIl) or Electrospray lonization (ESI) are common methods for ionizing
small organic molecules.

Mass Analysis:

e The generated ions are separated based on their mass-to-charge ratio by a mass analyzer
(e.g., quadrupole, time-of-flight).

Detection:

» An electron multiplier or other detector records the abundance of each ion.

Introduce Sample »-| Tonize Molecules »-| Separate lons by m/z » Detect Ions Analyze Mass Spectrum
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Mass Spectrometry Workflow

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including
bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the
crystal lattice. While a crystal structure of pure Nicotinonitrile 1-oxide was not found in the
searched literature, the crystal structure of a cobalt(ll) complex, tetrakis(3-cyanopyridine N-
oxide-kO)bis(thiocyanato-kN)cobalt(ll), has been reported, providing precise geometric
parameters for the coordinated Nicotinonitrile 1-oxide ligand.[4][7]

Table 4: Selected Bond Lengths and Angles for Coordinated Nicotinonitrile 1-oxide

Bond Length (A) Angle Degree (°)
Col—021 2.0985 (9) 011—Co1—021 89.63 (4)
Col1—O11 2.1019 (10) 011—Col—N1 89.47 (5)
N11—C15 1.458 (2) C12—N11—C15 119.33 (12)
N11—C12 1.348 (2) C12—N11—011 119.89 (11)
N11—011 1.332 (1) C15—N11—011 120.78 (12)
N12—C14 1.141 (2) C13—C14—N12 178.9 (2)
C11—C12 1.378 (2) N11—C12—C11 120.84 (14)
Cl1—H11 0.9300 Cl12—C11—H11 120.0
C13—C14 1.444 (2) C11—C13—C14 120.17 (14)

Data from the crystal
structure of
[CO(SCN)2(CeHaN20)4
1.14]

Experimental Protocol: X-ray Crystallography
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Crystal Growth:

» Slow evaporation of a saturated solution of the compound in a suitable solvent is a common
method for growing single crystals.

Data Collection:

o A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray
beam.

e The crystal is rotated, and diffraction patterns are collected at various orientations using a
detector.

Structure Solution and Refinement:
o The diffraction data is processed to determine the unit cell dimensions and space group.
e The positions of the atoms in the crystal lattice are determined using computational methods.

e The structural model is refined to best fit the experimental data.

Collect Diffraction Data »| Solve and Refine Structure DS Erin el i
and Angles

Click to download full resolution via product page

Y

Grow Single Crystal

X-ray Crystallography Workflow

Conclusion

The structure of Nicotinonitrile 1-oxide is unequivocally established through a combination of
synthesis and comprehensive spectroscopic and crystallographic analysis. The presented data
and protocols offer a robust framework for the characterization of this and similar heterocyclic
compounds. The precise determination of its molecular geometry is fundamental for
understanding its chemical reactivity and potential applications in various scientific fields,
including drug design and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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